![molecular formula C19H21NO3 B041963 Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate CAS No. 166896-66-8](/img/structure/B41963.png)
Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a synthetic derivative of the naturally occurring alkaloid, mitragynine, which is found in the leaves of the Mitragyna speciosa tree. The purpose of
Mecanismo De Acción
The mechanism of action of Methyl (Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate is not fully understood. However, it is believed to act on the opioid receptors in the brain, which are responsible for pain relief and the regulation of mood. It is also thought to have an effect on the immune system, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
Methyl (Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate has been shown to have a range of biochemical and physiological effects. It has been found to have analgesic and anti-inflammatory properties, as well as the ability to inhibit the growth of cancer cells. It has also been shown to have an effect on the central nervous system, including its potential as a treatment for opioid addiction and withdrawal.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It has also been found to have a high level of purity, which makes it suitable for use in a range of experiments. However, there are also limitations to its use in lab experiments. One of the main limitations is that it is a relatively new compound, which means that there is still much to be learned about its properties and potential applications.
Direcciones Futuras
There are several future directions for the research on Methyl (Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate. One area of research is the investigation of its potential as a treatment for opioid addiction and withdrawal. Another area of research is the study of its anti-cancer properties, including its potential as a treatment for various types of cancer. There is also potential for the development of new synthetic derivatives of Methyl (Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate, which may have improved properties and applications.
Métodos De Síntesis
Methyl (Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate can be synthesized through a multi-step process involving the reaction of mitragynine with various reagents. The synthesis method involves the use of chemical reagents such as acetic anhydride, sodium acetate, and methanol. The reaction is carried out under reflux conditions and the resulting product is purified through a series of chromatographic techniques.
Aplicaciones Científicas De Investigación
Methyl (Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate has been found to have potential applications in scientific research. It has been investigated for its potential as an analgesic, anti-inflammatory, and anti-cancer agent. It has also been studied for its effects on the central nervous system, including its potential as a treatment for opioid addiction and withdrawal.
Propiedades
Número CAS |
166896-66-8 |
|---|---|
Nombre del producto |
Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate |
Fórmula molecular |
C19H21NO3 |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate |
InChI |
InChI=1S/C19H21NO3/c1-19-10-9-11-12(14(19)5-6-15(19)18(22)23-2)3-7-16-13(11)4-8-17(21)20-16/h3-4,7-8,14-15H,5-6,9-10H2,1-2H3,(H,20,21)/t14-,15+,19-/m0/s1 |
Clave InChI |
UCVHDXRNRVURFC-KHYOSLBOSA-N |
SMILES isomérico |
C[C@]12CCC3=C([C@@H]1CC[C@@H]2C(=O)OC)C=CC4=C3C=CC(=O)N4 |
SMILES |
CC12CCC3=C(C1CCC2C(=O)OC)C=CC4=C3C=CC(=O)N4 |
SMILES canónico |
CC12CCC3=C(C1CCC2C(=O)OC)C=CC4=C3C=CC(=O)N4 |
Sinónimos |
[6aS-(6aα,7α,9aβ)]-2,5,6,6a,7,8,9,9a-Octahydro-6a-methyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic Acid Methyl Ester; (17β)-3-Oxo-4-azaestra-1,5,7,9-tetraene-17-carboxylic Acid Methyl Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





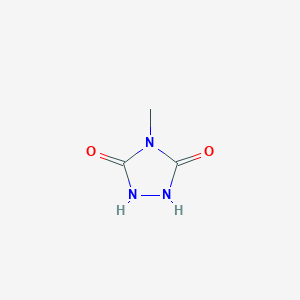
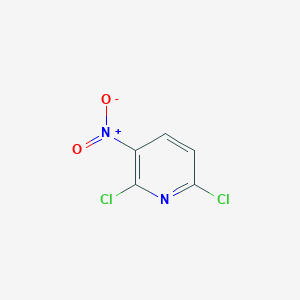



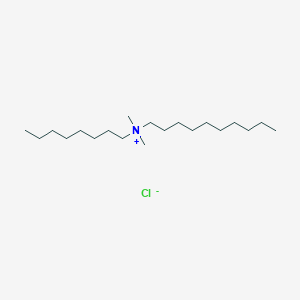
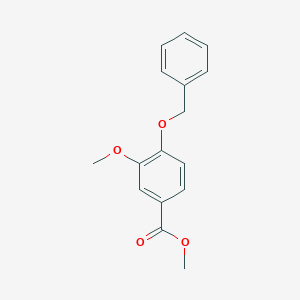
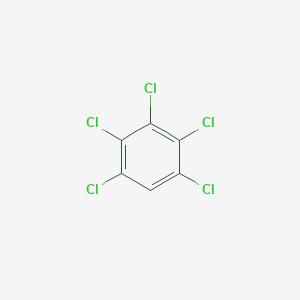

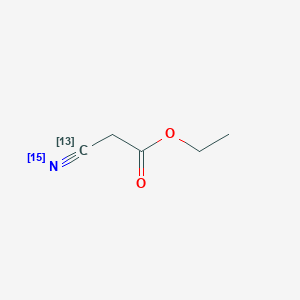
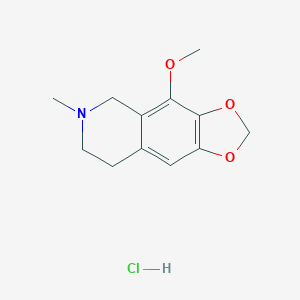
![2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid](/img/structure/B41911.png)